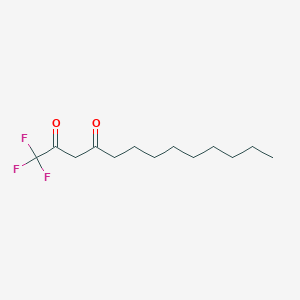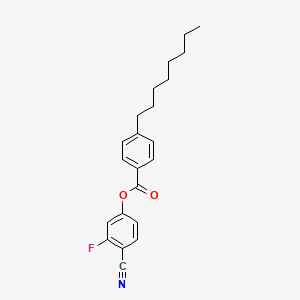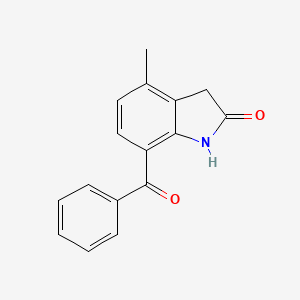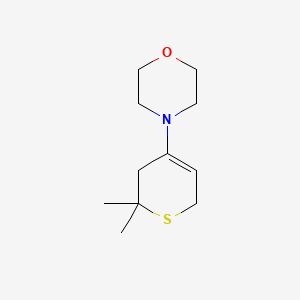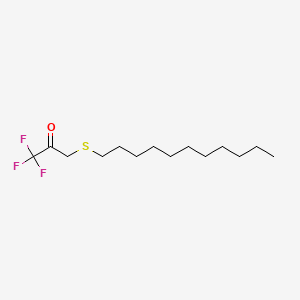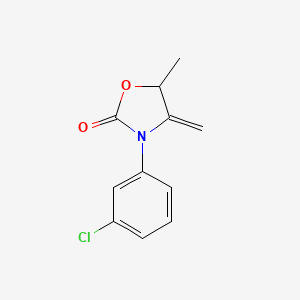
3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one is a synthetic organic compound belonging to the oxazolidinone class This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a methylidene group attached to an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with ethyl chloroformate to yield the desired oxazolidinone compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazolidinones.
科学研究应用
3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.
4-Methyl-3-chlorophenyl-2-oxazolidinone: Another oxazolidinone derivative with distinct chemical and biological characteristics.
Uniqueness
3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
93398-02-8 |
|---|---|
分子式 |
C11H10ClNO2 |
分子量 |
223.65 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c1-7-8(2)15-11(14)13(7)10-5-3-4-9(12)6-10/h3-6,8H,1H2,2H3 |
InChI 键 |
CPXIIIDCVDMEBS-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=C)N(C(=O)O1)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




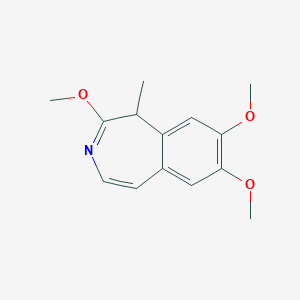
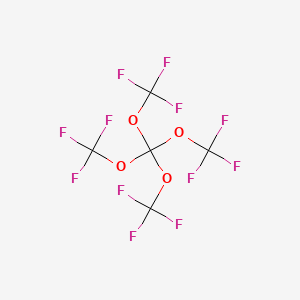

![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
